![molecular formula C34H66O4 B13781994 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate is a complex organic compound with a unique structure
Méthodes De Préparation
The synthesis of 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate involves multiple steps, including the preparation of the individual alkyl chains and their subsequent esterification with hexanedioic acid. The reaction conditions typically require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate has several scientific research applications, including:
Chemistry: It is used as a model compound for studying esterification reactions and the behavior of long-chain alkyl groups.
Biology: It may be used in studies involving lipid metabolism and the interactions of long-chain fatty acids with biological membranes.
Industry: It can be used in the formulation of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate involves its interaction with specific molecular targets and pathways. The ester functional groups may undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in various biochemical processes. The long alkyl chains may also interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, butyl 8-methylnonyl ester: This compound has a similar ester structure but differs in the aromatic ring and the specific alkyl chains.
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound also contains ester functional groups but has different alkyl chains and is commonly used as a plasticizer.
The uniqueness of this compound lies in its specific combination of alkyl chains and ester groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C34H66O4 |
|---|---|
Poids moléculaire |
538.9 g/mol |
Nom IUPAC |
1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate |
InChI |
InChI=1S/C34H66O4/c1-7-10-12-20-32(28-30(6)9-3)21-17-27-38-34(36)23-14-13-22-33(35)37-26-16-15-19-31(18-11-8-2)25-24-29(4)5/h29-32H,7-28H2,1-6H3/t30-,31+,32+/m1/s1 |
Clé InChI |
RAOCGRRIIGUDCV-RTOKGZNSSA-N |
SMILES isomérique |
CCCCC[C@@H](CCCOC(=O)CCCCC(=O)OCCCC[C@H](CCCC)CCC(C)C)C[C@H](C)CC |
SMILES canonique |
CCCCCC(CCCOC(=O)CCCCC(=O)OCCCCC(CCCC)CCC(C)C)CC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




iridium(III)](/img/structure/B13781928.png)
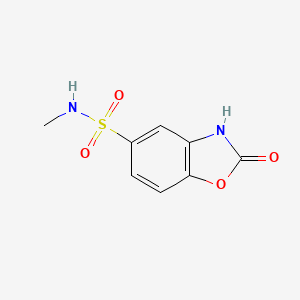
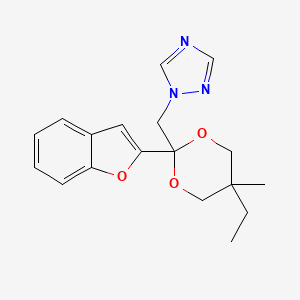
![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)

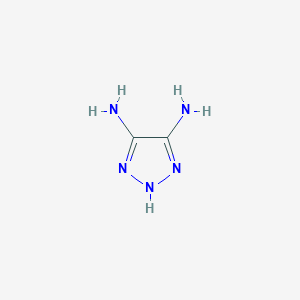
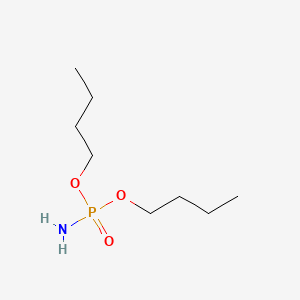
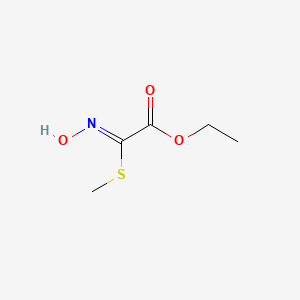
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)



